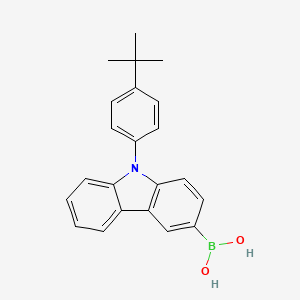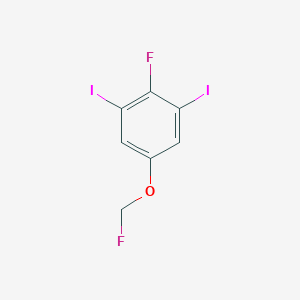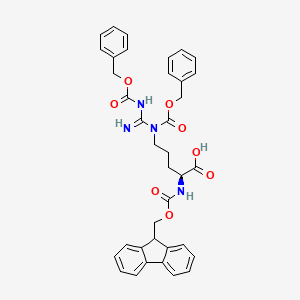
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nd,Nw-bis((benzyloxy)carbonyl)-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(Z)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and two benzyloxycarbonyl (Z) groups that protect the guanidino side chain of arginine. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule One common method starts with the protection of the guanidino group of arginine using benzyloxycarbonyl (Z) groupsThe process involves several steps, including the use of reagents like N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea and Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Arg(Z)2-OH is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solvents like N-butylpyrrolidinone (NBP) and coupling agents such as diisopropylcarbodiimide (DIC) and OxymaPure ensures high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Arg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine.
Coupling Reactions: The compound is used in peptide bond formation, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenolysis or trifluoroacetic acid (TFA) for Z group removal.
Coupling: Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used as coupling agents.
Major Products: The primary products formed from these reactions are peptides with specific sequences, where Fmoc-Arg(Z)2-OH contributes the arginine residue with its side chain protected during the synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Arg(Z)2-OH is extensively used in the synthesis of peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery, tissue engineering, and diagnostics .
Wirkmechanismus
The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z groups protect the guanidino side chain of arginine, ensuring that it remains intact during the synthesis .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protective group (Pbf) for the guanidino side chain.
Fmoc-Arg(Boc)2-OH: Uses tert-butoxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Arg(Z)2-OH is unique due to its dual Z group protection, which provides stability and compatibility with various reaction conditions. This makes it particularly useful in the synthesis of peptides that require stringent protection of the arginine side chain .
Eigenschaften
Molekularformel |
C37H36N4O8 |
|---|---|
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)/t32-/m0/s1 |
InChI-Schlüssel |
PLFMYBVQTIUHOB-YTTGMZPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



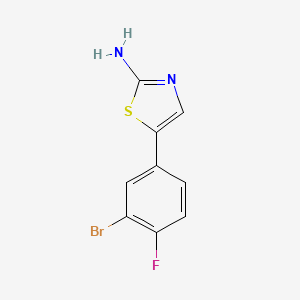

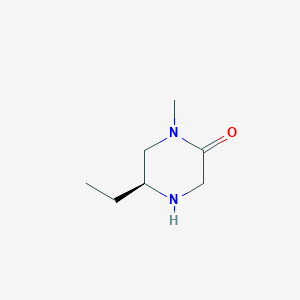
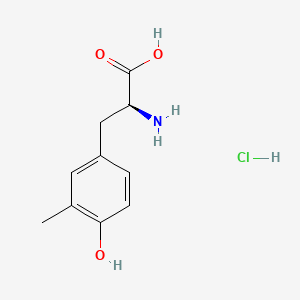

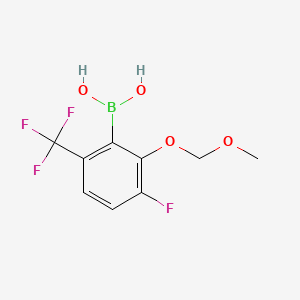

![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)

